N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
Properties
CAS No. |
920537-57-1 |
|---|---|
Molecular Formula |
C19H16F3NOS |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16F3NOS/c1-12-13-6-3-5-9-17(13)25-16(12)10-11-23-18(24)14-7-2-4-8-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
InChI Key |
JUUFSSRJNCMWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amide Formation
One common method for synthesizing benzamide derivatives involves the reaction of a benzothiophene derivative with an appropriate amine or amino acid derivative. For instance, the amide formation can be conducted using:
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethyl sulfoxide (DMSO) are frequently used as coupling agents to facilitate the reaction between the carboxylic acid and the amine.
-
- Dissolve the carboxylic acid derivative in DMSO.
- Add EDC and allow the mixture to stir at room temperature for several hours.
- Introduce the amine and continue stirring until completion, monitored by TLC or HPLC.
Synthesis of Trifluoromethylbenzamide
The preparation of the trifluoromethyl benzamide component can be achieved through a series of steps involving chlorination and subsequent substitution reactions:
Starting Material : 2,3-Dichlorotrifluorotoluene is used as a precursor.
-
- Treat 2,3-dichlorotrifluorotoluene with a fluorination reagent to yield a fluorinated intermediate.
- Perform a cyanation reaction to introduce a cyano group.
- Reduce the cyano group to an amine using hydrogenation techniques.
Yield and Purity : This method has been reported to yield over 67% with purities exceeding 97% under optimized conditions.
Cyclization to Form Benzothiophene
The formation of the benzothiophene structure can be accomplished via cyclization reactions:
-
- Start with thiophene derivatives and subject them to cyclization under acidic or basic conditions.
-
- A typical cyclization involves heating a mixture of thiophene and an alkyl halide in the presence of a Lewis acid catalyst.
Recent studies have focused on optimizing these synthetic routes for better yields and environmental safety:
The use of milder reagents and conditions has been emphasized to reduce waste and toxicity during synthesis.
Novel catalysts have been explored that enhance reaction rates while minimizing by-product formation.
The preparation methods for N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involve intricate multi-step synthetic pathways that require careful optimization of conditions and reagents. The methodologies discussed provide insights into effective strategies for synthesizing this compound, which holds promise in medicinal chemistry applications.
Data Table: Summary of Preparation Methods
| Step | Description | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Formation | Reaction between carboxylic acid and amine using EDC/DMSO | >70 | >95 |
| Trifluoromethyl Synthesis | Series of reactions from dichlorotrifluorotoluene to trifluorobenzamide | >67 | >97 |
| Cyclization | Formation of benzothiophene from thiophene derivatives | Variable | Variable |
Chemical Reactions Analysis
Hydrolysis of Amide Bond
The amide bond in this compound undergoes hydrolysis under both acidic and basic conditions, forming 2-(trifluoromethyl)benzoic acid and 2-(3-methylbenzothiophen-2-yl)ethylamine derivatives .
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 110°C for 8h | 2-(Trifluoromethyl)benzoic acid + Amine salt | 78% |
| Basic (NaOH, 2M) | Reflux at 90°C for 6h | Sodium 2-(trifluoromethyl)benzoate + Amine | 82% |
The trifluoromethyl group stabilizes the intermediate tetrahedral structure during hydrolysis, enhancing reaction rates compared to non-fluorinated analogs .
Nucleophilic Substitution at Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) at the ortho and para positions relative to the benzamide moiety .
Example Reaction:
-
Reagents: Potassium hydroxide (KOH), DMSO, 120°C
-
Mechanism: Hydroxide ion attacks the activated aromatic ring, displacing chloride or fluoride.
-
Product: Substituted benzamide derivatives (e.g., hydroxyl or amino groups) .
Key Observation: Reactions proceed with regioselectivity influenced by steric effects from the benzothiophene ethyl group .
Alternative Catalytic Methods
Palladium-catalyzed cross-coupling reactions enable functionalization of the benzothiophene core :
-
Reagents: Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene at 100°C
-
Scope: Introduces aryl, alkenyl, or alkynyl groups at the 2-position of benzothiophene .
Stability Under Oxidative Conditions
The benzothiophene moiety undergoes oxidation at the sulfur atom under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | DCM, 0°C → rt, 12h | Benzothiophene-1-oxide derivative |
| KMnO₄ | H₂O/acetone, 50°C, 6h | Sulfone derivative |
The trifluoromethyl group remains intact during these transformations .
Comparative Reactivity
The compound’s reactivity diverges from simpler analogs due to electronic and steric effects:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzothiophene moiety and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 303.30 g/mol. The trifluoromethyl group enhances lipophilicity, which can influence its biological activity and interaction with biological targets.
Anticancer Activity
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide has shown promise in cancer research, particularly in targeting non-small cell lung cancer (NSCLC). Studies indicate that compounds with structural similarities can inhibit cell growth and induce apoptosis in NSCLC cells resistant to traditional therapies . The compound's unique structure may allow it to interact with multiple signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound's functional groups make it a potential candidate for enzyme inhibition studies. Its amide bond is susceptible to hydrolysis, which may be leveraged in designing inhibitors for specific enzymes involved in disease processes. Molecular docking studies can provide insights into its binding affinity to various biological targets, crucial for optimizing its efficacy as an inhibitor.
Anti-inflammatory Properties
Compounds similar to this compound have been explored for their anti-inflammatory effects. The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate the activity of its target. The benzothiophene core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluopyram vs. Flutolanil
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) shares the 2-(trifluoromethyl)benzamide backbone but substitutes the benzothiophene-ethyl group with a 3-isopropoxyphenyl moiety. Both compounds inhibit succinate dehydrogenase but differ in spectrum and efficacy:
- Fluopyram : Broad-spectrum activity against Botrytis and Sclerotinia spp., with systemic movement in plants.
*Lower IC₅₀ indicates higher potency.
Fluopyram vs. N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide
This analog replaces the benzothiophene group with a 3-chloro-5-trifluoromethylpyridine moiety. While both compounds are benzamides, the pyridine ring enhances solubility but reduces soil adsorption compared to the lipophilic benzothiophene group in fluopyram. Field studies show fluopyram’s longer residual activity (21–28 days vs. 14–18 days for the pyridine analog) .
Fluopyram vs. Nitazoxanide
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) is an antiparasitic benzamide with a nitro-thiazole group. Unlike fluopyram, nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase in protozoa and anaerobic bacteria. Structural differences drive divergent applications:
- Fluopyram : Agricultural fungicide.
- Nitazoxanide : Human antiparasitic (e.g., Cryptosporidium).
Functional Comparison with Non-Pesticide Benzamides
Antioxidant Benzamides
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) demonstrates radical-scavenging activity (IC₅₀ = 2.5 µM for superoxide), surpassing ascorbic acid. The hydroxyl groups are critical for electron donation, unlike fluopyram’s trifluoromethyl group, which confers electrophilicity for enzyme inhibition .
Anti-Inflammatory Benzamides
N-(Benzimidazol-1-yl methyl)-benzamide derivatives exhibit COX-2 inhibition (e.g., compound 3a, IC₅₀ = 8.7 µM). The benzimidazole moiety enables π-π stacking in enzyme pockets, contrasting with fluopyram’s benzothiophene, which prioritizes hydrophobic interactions .
Biological Activity
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a novel organic compound characterized by its complex molecular structure, which includes a benzothiophene moiety and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The chemical formula of this compound is C16H16F3NOS, with a molecular weight of approximately 303.30 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, which can significantly influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amide bond within the structure is susceptible to hydrolysis, which can lead to the formation of biologically active metabolites. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, making it a promising candidate for further synthetic modifications aimed at enhancing its therapeutic efficacy.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit cell growth and induce apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) . The unique structural characteristics of this compound could render it effective against tumors that are resistant to conventional therapies.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Similar compounds have been explored for their roles as enzyme inhibitors targeting inflammatory pathways, suggesting that this compound may possess similar properties. Molecular docking studies could further elucidate its binding affinities to specific inflammatory mediators.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methylbenzothiophene | Benzothiophene core | Anticancer | Simpler structure without substituents |
| Trifluoromethylbenzamide | Trifluoromethyl group | Anti-inflammatory | Lacks benzothiophene component |
| Benzamide derivatives | Amide functional group | Analgesic | Varying substituents affecting activity |
This table highlights how this compound stands out due to its combination of both benzothiophene and trifluoromethyl functionalities, potentially leading to unique pharmacological profiles not found in simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzothiophene derivatives, including this compound. For example, a study demonstrated that specific modifications to the benzothiophene structure could enhance anticancer activity by improving binding affinity to target kinases involved in tumor proliferation . Furthermore, preliminary findings suggest that this compound may restore sensitivity to existing targeted therapies in resistant cancer phenotypes when used in combination treatments .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide?
- Answer : A modular approach involving condensation, alkylation, and amidation reactions is often employed. For example, analogous benzamide derivatives are synthesized via:
- Step 1 : Condensation of acyl chlorides with amines (e.g., 2-fluoro-3-nitrobenzoyl chloride and substituted anilines) under reflux with catalytic bases.
- Step 2 : Reduction of nitro groups to amines using Pd/C or Fe/HCl.
- Step 3 : Alkylation with halogenated intermediates (e.g., 3-methyl-1-benzothiophen-2-yl-ethyl bromide) in polar aprotic solvents (DMF, DMSO) .
- Key Tip : Monitor reaction progress via TLC or HPLC to minimize by-products.
Q. Which spectroscopic techniques are essential for structural characterization?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzothiophene and trifluoromethylbenzamide moieties.
- LC-MS : Verify molecular weight and purity (≥98% by HPLC) .
- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry or substituent positioning .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- Answer :
- Antifungal assays : Seed treatment models (e.g., against Fusarium virguliforme) to evaluate protection efficacy in plant pathogens .
- Antiparasitic screens : Use Trypanosoma brucei cultures to assess EC50 values via ATP-based viability assays .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Advanced Questions
Q. How can researchers optimize the alkylation step to improve reaction yield and selectivity?
- Answer :
- Solvent optimization : Replace DMF with DMAc or NMP to reduce side reactions (e.g., N-alkylation vs. O-alkylation).
- Catalyst use : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Temperature control : Maintain 60–80°C to balance reactivity and stability of the benzothiophene ethyl intermediate.
- Data-Driven Example : A 20% yield increase was reported for analogous compounds by switching from K2CO3 to Cs2CO3 as the base .
Q. How can contradictions in biological activity data across assay models be resolved?
- Answer :
- Assay standardization : Normalize protocols (e.g., inoculum size, incubation time) between labs.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in divergent models (e.g., plant vs. mammalian systems) .
- Target engagement studies : Perform SPR or ITC to measure binding affinity to suspected targets (e.g., fungal succinate dehydrogenase) .
Q. What computational strategies predict metabolic stability of the trifluoromethyl group?
- Answer :
- In silico metabolism : Use software like MetaSite to identify vulnerable sites for oxidative defluorination.
- Deuterium labeling : Replace CF3 with CDF3 to slow CYP450-mediated degradation (e.g., increased t1/2 by 2-fold in rat liver microsomes) .
- QSAR modeling : Corporate logP and polar surface area to optimize substituents for enhanced metabolic stability .
Q. How can structural ambiguities in the benzothiophene moiety be resolved?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
